molecular formula C16H20BrN3 B13951003 Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- CAS No. 51384-98-6

Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)-

Cat. No.: B13951003
CAS No.: 51384-98-6
M. Wt: 334.25 g/mol
InChI Key: DFSVTFVUTHOMSK-UHFFFAOYSA-N
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Description

Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- typically involves multiple steps. One common method starts with the bromination of 2-aminopyridine to form 2-amino-5-bromopyridine. This intermediate is then reacted with m-bromobenzyl chloride in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like acetic acid and the control of temperature to ensure high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the m-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Pyridine, 2-((2-(dimethylamino)ethyl)(selenophene-2-ylmethyl)amino)-
  • Pyridine, 2-((2-(dimethylamino)ethyl)(thiophen-2-ylmethyl)amino)-

Uniqueness

Pyridine, 2-((m-bromobenzyl)(2-(dimethylamino)ethyl)amino)- is unique due to the presence of the m-bromobenzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable molecule for research and development .

Properties

CAS No.

51384-98-6

Molecular Formula

C16H20BrN3

Molecular Weight

334.25 g/mol

IUPAC Name

N'-[(3-bromophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C16H20BrN3/c1-19(2)10-11-20(16-8-3-4-9-18-16)13-14-6-5-7-15(17)12-14/h3-9,12H,10-11,13H2,1-2H3

InChI Key

DFSVTFVUTHOMSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CC1=CC(=CC=C1)Br)C2=CC=CC=N2

Origin of Product

United States

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